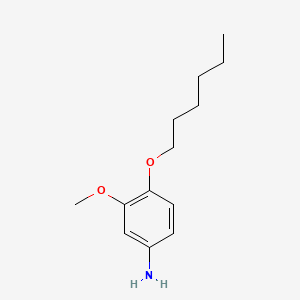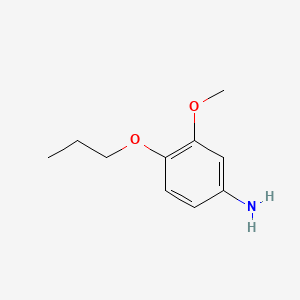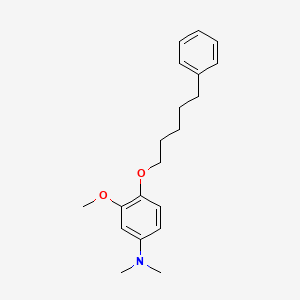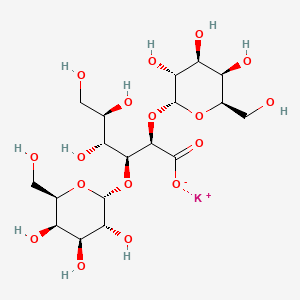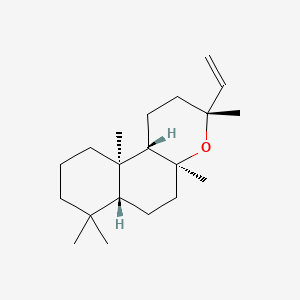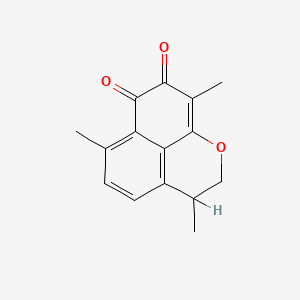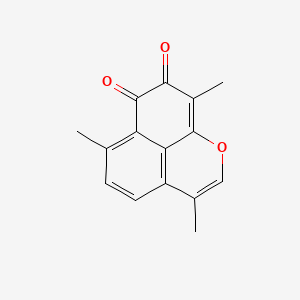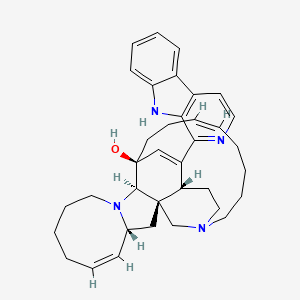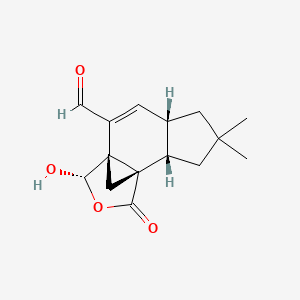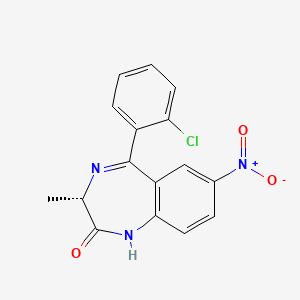
Meclonazepam
概述
作用机制
生化分析
Biochemical Properties
Meclonazepam interacts with various enzymes and proteins in the body. It is metabolized primarily in the liver, with the main metabolites found in human urine being amino-meclonazepam and acetamido-meclonazepam . These metabolites suggest that this compound undergoes N-dealkylation and nitro reduction, similar to other nitro-containing benzodiazepines such as clonazepam .
Cellular Effects
This compound has several effects on cellular processes. It influences cell function by interacting with GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the effect of the neurotransmitter GABA and leading to sedative and anxiolytic effects
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. As a benzodiazepine, this compound enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. By binding to the benzodiazepine site on the GABA receptor, this compound increases the frequency of the chloride channel opening within the receptor complex, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . This suggests that the metabolic activity and the resulting effects of this compound can vary significantly under different conditions. More detailed studies are needed to understand the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound can successfully cure parasitic infections with a single dose of at least 0.3 mg/kg, but clinical tolerance was limited by severe adverse drug effects including drowsiness, dizziness, slurred speech, ataxia, muscle weakness, reduced mental alertness, and lateral nystagmus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, undergoing processes such as N-dealkylation and nitro reduction . The main metabolites, amino-meclonazepam and acetamido-meclonazepam, suggest interactions with various enzymes during metabolism .
准备方法
美克洛奈沙pam的合成涉及苯并二氮杂卓核心结构的形成。一种常见的合成路线包括 2-氯苯甲酰氯与甲胺反应生成 2-氯苯甲酰胺。然后使该中间体与 2-硝基苄基氯反应生成相应的硝基化合物,该硝基化合物经环化形成苯并二氮杂卓核心。最后一步是将硝基还原为美克洛奈沙pam .
化学反应分析
美克洛奈沙pam经历了几种类型的化学反应,包括:
科学研究应用
美克洛奈沙pam因其在各个科学领域的潜在用途而被研究:
相似化合物的比较
美克洛奈沙pam 与其他苯并二氮杂卓类药物类似,如氯硝西泮、氟溴唑仑和地西泮 . 它在镇静、抗焦虑和抗寄生虫作用的组合方面是独一无二的 . 与许多其他苯并二氮杂卓类药物不同,美克洛奈沙pam从未被作为药物上市,而是作为设计药物出现 .
类似化合物
- 氯硝西泮
- 氟溴唑仑
- 地西泮
- 去氯艾替唑仑
属性
IUPAC Name |
(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVYJCAFWGNSY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207366 | |
| Record name | Meclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58662-84-3 | |
| Record name | Meclonazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclonazepam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MECLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


